molecular formula C22H22N4O3S2 B2947367 (Z)-N'-(4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)nicotinohydrazide CAS No. 315243-98-2

(Z)-N'-(4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)nicotinohydrazide

Cat. No.: B2947367
CAS No.: 315243-98-2
M. Wt: 454.56
InChI Key: RCOHGWMBJYWZAI-AQTBWJFISA-N
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Description

The compound (Z)-N'-(4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)nicotinohydrazide is a thioxothiazolidinone derivative featuring a 4-ethylbenzylidene substituent at position 5 and a nicotinohydrazide moiety linked via a butanoyl chain. Its structure combines a rhodanine-like core (4-oxo-2-thioxothiazolidin-3-yl) with a hydrazide functional group, which is often associated with bioactivity in antimicrobial, anticancer, and antioxidant agents . The (Z)-configuration of the benzylidene group is critical for molecular interactions, as geometric isomerism influences binding affinity to biological targets .

Properties

IUPAC Name

N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-2-15-7-9-16(10-8-15)13-18-21(29)26(22(30)31-18)12-4-6-19(27)24-25-20(28)17-5-3-11-23-14-17/h3,5,7-11,13-14H,2,4,6,12H2,1H3,(H,24,27)(H,25,28)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOHGWMBJYWZAI-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Core Structure and Substituents

The target compound shares a thioxothiazolidinone core with several analogues (Table 1). Key variations include:

  • Benzylidene substituents: The 4-ethylbenzylidene group distinguishes it from compounds with methyl (e.g., 4-methylbenzylidene in ), methoxy (e.g., 2-methoxybenzylidene in ), or halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ).
  • Hydrazide/nucleobase moieties: The nicotinohydrazide group contrasts with simpler hydrazides (e.g., benzohydrazide in ) or ester derivatives (e.g., ethyl propanoate in ). Nicotinamide derivatives often exhibit enhanced hydrogen-bonding capacity, which may improve target specificity .

Table 1: Structural and Physicochemical Properties of Selected Analogues

Compound ID/Evidence Substituent (Position 5) Functional Group (Position 3) Melting Point (°C) Molecular Weight Key Spectral Data (IR/NMR)
Target Compound 4-Ethylbenzylidene Nicotinohydrazide Not reported ~485 (estimated) Likely ν(C=O) ~1680 cm⁻¹; δ(H) for ethyl at ~1.2 ppm
4b () 4-Methylimidazolyl Acetic acid 254–256 Not reported ν(C=O) 1711 cm⁻¹; NH stretches ~3150–3319 cm⁻¹
4e () 3-Chloro-4-fluorophenyl 4-Methylpentanoic acid 75–77 453.03 ν(C=O) 1711 cm⁻¹; δ(H) for Cl/F in aromatic region
IIIc () 4-Chlorophenylamino Propanoic acid 208–210 Not reported ν(C=S) 1243–1258 cm⁻¹; NH stretches ~3278–3414 cm⁻¹
Compound 2-Methoxybenzylidene Nicotinamide Not reported Not reported ν(C=O) ~1663–1682 cm⁻¹; methoxy δ(H) ~3.8 ppm

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogues with rigid aromatic substituents (e.g., 4b: 254–256°C) exhibit higher melting points due to strong intermolecular interactions, whereas flexible or halogenated derivatives (e.g., 4e: 75–77°C) have lower values .
  • Solubility: The nicotinohydrazide group may enhance water solubility compared to ester derivatives (e.g., IIIf in ), though the 4-ethylbenzylidene group could counterbalance this by increasing hydrophobicity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of this compound and its analogs typically involves multi-step reactions, including cyclization, condensation, and hydrazide formation. Key factors affecting yield include:

  • Solvent systems : Glacial acetic acid (used in thiazolidinone ring formation) improves reaction efficiency (85% yield in ) compared to methanol/KOH systems (66% yield in ) .
  • Catalysts : Anhydrous sodium acetate aids in imine bond formation (), while acetic acid catalyzes hydrazone linkages ().
  • Temperature : Reflux conditions (e.g., 7 hours at 100°C in ) enhance reaction completion.
    Methodological Tip : Monitor reaction progress via TLC (20% ethyl acetate/hexane) and purify via recrystallization (ethanol or methanol) .

Q. Which spectroscopic techniques are most reliable for confirming structural integrity?

Structural validation requires a combination of:

  • 1H/13C NMR : Assigns proton/carbon environments (e.g., thioxothiazolidinone carbonyl at ~170 ppm in , hydrazide NH signals at δ 10–12 ppm) .
  • IR spectroscopy : Identifies functional groups (C=O stretches at 1650–1750 cm⁻¹, C=S at 1200–1250 cm⁻¹) .
  • Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .
    Purity Assessment : Use HPLC or elemental analysis to ensure >95% purity, as reported in .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound is limited, general precautions for hydrazide derivatives include:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid) .
  • Storage : Keep in airtight containers away from light and moisture, based on protocols for structurally similar compounds in .

Advanced Research Questions

Q. How can computational methods resolve stereochemical ambiguities in this compound?

  • DFT Calculations : Optimize geometry and compare theoretical vs. experimental NMR/IR data (e.g., used DFT to validate tautomeric forms) .
  • Molecular Docking : Predict binding conformations to biological targets (e.g., docked analogs to cannabinoid receptors to explain activity variations) .
    Methodological Tip : Use Gaussian or ORCA software for DFT, and AutoDock Vina for docking studies .

Q. How can contradictions in biological activity data across studies be addressed?

Discrepancies may arise from:

  • Purity Variability : Validate compound purity via HPLC before assays ( reported 95–99% purity for reliable bioactivity) .
  • Assay Conditions : Standardize protocols (e.g., MIC values for antibacterial assays in vs. antioxidant assays in ) .
  • Target Selectivity : Use molecular docking () or siRNA knockdown to confirm mechanism-specific effects .

Q. How can reaction kinetics and solvent effects be modeled to optimize derivative synthesis?

  • Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying temperatures/pH (e.g., tracked hydrazone formation) .
  • Solvent Screening : Compare polar aprotic (DMF) vs. protic (ethanol) solvents for intermediate stability ( used glacial acetic acid for high yields) .
  • Software Tools : Employ Aspen Plus or COMSOL for process simulation ( highlights chemical software for reaction optimization) .

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